d-Usnic acid

Catalog No.
S546466
CAS No.
125-46-2
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Usnic acid

CAS Number

125-46-2

Product Name

d-Usnic acid

IUPAC Name

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3

InChI Key

WEYVVCKOOFYHRW-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility at 25 °C (g/100 ml): acetone, 0.77; ethyl acetate, 0.88; fural, 7.32; furfuryl alcohol, 1.21
Solubility at 25 °C (g/100 ml): water, <0.01

Synonyms

2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione, usnic acid

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

The exact mass of the compound Usnic acid is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility at 25 °c (g/100 ml): acetone, 0.77; ethyl acetate, 0.88; fural, 7.32; furfuryl alcohol, 1.21solubility at 25 °c (g/100 ml): water, <0.01. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8517. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

d-Usnic acid, also known as (+)-usnic acid, is a naturally occurring, right-handed enantiomeric dibenzofuran derivative predominantly isolated from lichen species. It is highly valued in pharmaceutical and material science research for its potent antimicrobial, antiviral, and antiproliferative properties, particularly against Gram-positive bacteria and multidrug-resistant mycobacteria [1]. From a procurement perspective, the compound's strict enantiomeric purity is a critical selection factor, as its biological activity, toxicity profile, and target binding affinity differ significantly from the (-)-enantiomer and racemic mixtures. While baseline d-usnic acid exhibits very low aqueous solubility, it is readily processable into highly soluble salt forms (such as sodium usnate) or compatible with polymer and liposomal encapsulation, making it a versatile precursor for advanced formulation and drug discovery workflows [2].

Substituting d-usnic acid with crude lichen extracts, racemic usnic acid, or standard antibiotics introduces severe reproducibility and performance risks. Crude extracts contain variable concentrations of interfering secondary metabolites (e.g., barbatic or squamatic acids) that confound quantitative bioassays and prevent precise stoichiometric scaling in synthesis. Furthermore, enantiomeric substitution is not viable; (+)-usnic acid demonstrates a significantly wider therapeutic window and lower cytotoxicity toward normal human keratinocytes compared to (-)-usnic acid, making the right-handed enantiomer strictly necessary for topical and cosmetic formulations[1]. Finally, generic antibiotics cannot replace d-usnic acid in multidrug-resistant models, as d-usnic acid operates via a unique polypharmacological mechanism—including the uncoupling of oxidative phosphorylation and disruption of lipid metabolism—that bypasses the resistance pathways of standard drugs like isoniazid or streptomycin [2].

Enantiomer-Specific Safety Profile for Topical Formulations

When formulating topical agents, the enantiomeric purity of usnic acid dictates the cellular safety profile. In head-to-head viability assays on human HaCaT keratinocytes, (+)-usnic acid demonstrated significantly lower toxicity than its left-handed counterpart. While (-)-usnic acid exhibited an IC50 of 40.12 to 80.82 µg/mL after 48-72 hours, (+)-usnic acid maintained an IC50 > 100 µg/mL under the same conditions[1].

Evidence DimensionKeratinocyte (HaCaT) Cytotoxicity (IC50 at 48-72h)
Target Compound Data> 100 µg/mL
Comparator Or Baseline(-)-usnic acid (40.12 - 80.82 µg/mL)
Quantified DifferenceThe (+)-enantiomer is >1.2x to >2.4x less toxic to human keratinocytes than the (-)-enantiomer.
ConditionsIn vitro LDH viability assay on normal human skin cells (HaCaT).

Procurement of the pure (+)-enantiomer is mandatory for cosmetic and dermatological applications to maximize the therapeutic window and prevent skin cell toxicity.

Polymer-Integrated Biofilm Inhibition vs. Untreated Baselines

d-Usnic acid is highly compatible with polymer matrices, providing robust protection against device-associated infections. When loaded into a polymer at just 0.2% (wt/vol), (+)-usnic acid reduced the culturable biofilm cell concentration of Staphylococcus aureus to 0.9 log10 CFU/cm², compared to 7.3 log10 CFU/cm² on the untreated control polymer over a 3-day period [1].

Evidence DimensionS. aureus Biofilm Concentration
Target Compound Data0.9 ± 0.1 log10 CFU/cm²
Comparator Or BaselineUntreated control polymer (7.3 ± 0.9 log10 CFU/cm²)
Quantified DifferenceA >6-log reduction in culturable biofilm cells.
Conditions0.2% (wt/vol) (+)-usnic acid-loaded polymer evaluated over 3 days under flow conditions.

This quantitative reduction validates d-usnic acid as a highly effective, processable additive for manufacturing antimicrobial medical implants and active packaging.

Antimycobacterial Potency in Multidrug-Resistant Models

In the development of novel tuberculosis treatments, (+)-usnic acid provides a distinct mechanistic alternative to conventional antibiotics. It exhibits a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the virulent Mycobacterium tuberculosis H37Rv strain. Because it targets lipid metabolism and energy production rather than standard pathways, it remains effective where traditional drugs fail, showing no cross-resistance with standard first-line therapies [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
Target Compound Data8 µg/mL
Comparator Or BaselineStandard antibiotics (susceptible baseline, but inactive against resistant strains where standard MICs are exceeded)
Quantified DifferencePotent single-digit µg/mL MIC with a non-overlapping mechanism of action.
ConditionsAlamar Blue microdilution assay in Middlebrook 7H9 liquid medium.

It provides medicinal chemists with a validated, non-cross-resistant structural scaffold for synthesizing next-generation anti-TB drugs.

Aqueous Processability via Salt Conversion

A major procurement hurdle for d-usnic acid is its inherent hydrophobicity. However, it is highly processable into sodium usnate or transition metal complexes, which exponentially increases its aqueous solubility while maintaining its biological efficacy. For instance, sodium usnate formulations can be applied at 100-500 ppm in aqueous solutions to effectively control plant pathogens like bean rusts and mildews, overcoming the baseline solubility limits of the free acid [1].

Evidence DimensionAqueous Application Concentration
Target Compound Data100-500 ppm (as sodium usnate)
Comparator Or BaselineFree d-usnic acid (insoluble in water, requiring organic solvents)
Quantified DifferenceConversion to the sodium salt allows for stable, high-concentration aqueous dosing.
ConditionsAgricultural application for plant disease control.

Buyers can confidently procure the free acid knowing it can be readily converted into a water-soluble salt for aqueous assays and industrial scale-up.

Topical Photoprotective and Dermatological Formulations

Directly following from its superior safety profile on human keratinocytes (IC50 > 100 µg/mL) compared to the (-)-enantiomer, (+)-usnic acid is the optimal choice for developing UV-absorbing, antimicrobial skin creams and cosmetics [1].

Antimicrobial Coatings for Medical Devices

Driven by its ability to induce a >6-log reduction in S. aureus biofilms when loaded at just 0.2% (wt/vol), this compound is highly suited for integration into polyurethanes, PLGA microspheres, and wound dressings to prevent hospital-acquired infections [2].

Precursor for Next-Generation Antimycobacterial Drugs

Because it inhibits M. tuberculosis H37Rv at 8 µg/mL via a unique polypharmacological mechanism, d-usnic acid is an essential starting material for medicinal chemists synthesizing derivatives to combat multidrug-resistant tuberculosis [3].

Bio-based Agrochemical Fungicides and Bactericides

Leveraging its processability into the water-soluble sodium usnate form, this compound is an effective, naturally derived active ingredient for controlling agricultural pathogens like bean rusts and mildews at 100-500 ppm in aqueous sprays[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline]

Color/Form

... yellowish /colored/ pigment.
Yellow orthorombic prisms from acetone
Crystalline yellow solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

LogP

2.88 (LogP)
log Kow = 2.88

Appearance

Solid powder

Melting Point

204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0W584PFJ77

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (87.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (87.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Usnic acid is a furandione found uniquely in lichen that is used widely in cosmetics, deodorants, toothpaste and medicinal creams as well as some herbal products. Taken orally, usnic acid can be toxic and has been linked to instances of clinically apparent, acute liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Recent studies in which the anti-inflammatory activity of (+)-usnic acid was compared to that of ibuprofen using the rat paw edema assay (acute effects) and the cotton pellet assay (chronic effects) showed (+)-usnic acid to be significantly effective in both assays at an oral dose of 100 mg/kg adn comparable to ibuprofen at the same dose.
/EXPL THER: / Commercially obtained (+)-usnic acid was shown to inhibit cytopathic effects of Herpes simplex type 1 and polio type 1 viruses when administered on filter paper discs which were placed on virus-infected African green monkey kidney (BS-C-1) cells.
/EXPL THER:/ Oral administration of usnic acid at 30 and 100 mg/kg resulted in significant analgesic effects as determined by the acetic acid-induced writhing- and tail pressure tests. Usnic acid administered orally at doses of 100 and 300 mg/kg exhibited significant antipyretic activity as evaluated through lipopolysaccharide-induced hyperthermia.
/Usnic acid/ inhibits the growth of multi-resistant strains of Staphylococcus aureus, enterococci and mycobacteria.
For more Therapeutic Uses (Complete) data for USNIC ACID (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antitrichomonal Agents

Mechanism of Action

The physiological effects of usnic acid /was investigated/ in two cultured species of the lichen alga Trebouxia. Exposing Trebouxia to the sodium salt of usnic acid resulted in the inhibition of growth and photosynthesis, an incr in membrane permeability and immobilization of zoospore. /Usnic acid, sodium salt/
The mechanism of action expressed by usnic acid remains speculative. (+)-Usnic acid has been shown to be an uncoupler of oxidative phosphorylation in mouse-liver mitochondria at levels of 1 uM.
The accumulation of usnic acid can be stimulated by the inhibition of photosynthesis, suggesting a possible role of glucose in regulating enzymes of phenol synthesis.
Experiments show that usnic acid is an allelopathic agent, inhibiting moss spore germination and that its effectiveness is pH dependent.
In vitro, usnic acid has a slight inhibitory action against leukotriene biosynthesis in bovine polymorphonuclear leukocytes by a specific enzyme interaction rather than acting as an antioxidant against the peroxidation process, or as a scavenger, or even as a source of free radicals.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

125-46-2

Associated Chemicals

Usnic acid, sodium salt;39012-86-7

Wikipedia

Usnic_acid

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

Isolation from varities of Usnea barbata (L.) Wigg., Usneaceae.

General Manufacturing Information

1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-: ACTIVE
Antibacterial substance found in lichens. Isolation from varieties of Usnea barbata.

Dates

Last modified: 08-15-2023

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